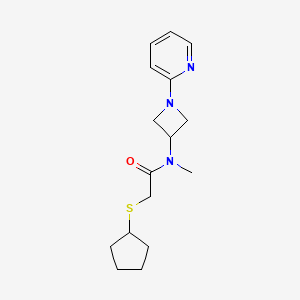
(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been developed through a complex synthesis process.
Applications De Recherche Scientifique
Novel Materials and Chemical Synthesis
Research on compounds with structural similarities to (4-((4-Ethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone has led to significant advancements in the development of novel materials and chemical synthesis processes. For instance, the synthesis of new sulfonated poly(ether ether ketone) materials with high selectivity for direct methanol fuel cell applications demonstrates the potential of these compounds in creating more efficient energy systems (Li et al., 2009). Additionally, the creation of new antibacterial isothiazoloquinolones highlights the importance of these compounds in the development of new pharmaceuticals capable of combating resistant bacterial strains (Hashimoto et al., 2007).
Antimicrobial Activity
Studies on derivatives of quinolin-3-yl compounds have identified significant antimicrobial properties, providing a basis for the development of new antibiotics and antifungal agents. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline have shown potent antimicrobial activity, underscoring the potential of these compounds in addressing drug-resistant infections (Janakiramudu et al., 2017).
Molecular Recognition and Sensing
Compounds structurally related to this compound have been employed in the development of novel chemosensors. These sensors are capable of selectively recognizing specific ions, such as Pd2+, demonstrating their utility in environmental monitoring and chemical analysis (Shally et al., 2020).
Fluorescent Probing and Imaging
The synthesis and application of fluorescent probes based on quinolinone derivatives illustrate the use of these compounds in biological imaging. These probes offer high sensitivity and specificity for detecting substances like DTT, enabling their use in cellular and molecular biology research (Sun et al., 2018).
Propriétés
IUPAC Name |
[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-15-3-6-17(7-4-15)30(27,28)21-18-13-16(23)5-8-20(18)24-14-19(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHUNDVKXDLNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)


![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)


![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)


